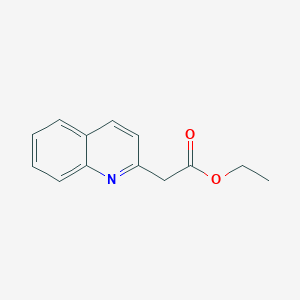

Ethyl 2-(quinolin-2-YL)acetate

Beschreibung

Molecular Architecture and Crystallographic Analysis

This compound (C$${13}$$H$${13}$$NO$${2}$$) comprises a quinoline heterocycle fused with an ethyl acetate moiety. The quinoline system (C$${9}$$H$$_{6}$$N) adopts a planar configuration, while the ethyl acetate group introduces conformational flexibility. Crystallographic studies of analogous compounds, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that substituents like ester groups induce slight torsional angles (e.g., 5.02° between the quinoline and acetate planes). Intramolecular interactions, such as C—H⋯O hydrogen bonds (Table 1), stabilize the molecular geometry by forming S(6) graph-set motifs.

Table 1: Key intramolecular interactions in ethyl quinoline carboxylate derivatives.

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C—H⋯O | 2.42–2.89 | 115–130 |

In the crystal lattice, offset π–π stacking interactions between quinoline rings (centroid distances: 3.6–3.8 Å) and C—H⋯π interactions contribute to supramolecular assembly.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (CDCl$$3$$): Signals at δ 1.22–1.26 (t, 3H, CH$$3$$), 4.12–4.19 (q, 2H, O—CH$$2$$), and 5.50 (s, 2H, O—CH$$2$$) confirm the ethyl acetate group. Quinoline protons resonate at δ 7.28–8.81 (m, aromatic H).

- $$^{13}$$C NMR : Peaks at δ 168.26 (C=O), 62.09 (O—CH$$2$$CH$$3$$), and 121.08–153.04 (quinoline carbons).

Infrared (IR) Spectroscopy:

Strong absorption at 1730 cm$$^{-1}$$ corresponds to the ester carbonyl stretch. Aromatic C=C and C=N vibrations appear at 1618–1486 cm$$^{-1}$$ and 1429 cm$$^{-1}$$, respectively.

UV-Visible Spectroscopy:

Electronic transitions in quinoline derivatives typically involve π→π* (λ$${\text{max}}$$ ≈ 270–320 nm) and n→π* (λ$${\text{max}}$$ ≈ 350–400 nm) excitations. TD-DFT calculations predict a primary absorption band at 570 nm (f = 0.045) for related systems.

Computational Chemistry Approaches (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT):

- Geometry optimization (B3LYP/6-31+G(d,p)) reveals a planar quinoline core with a gauche-configured ethyl acetate group (Fig. 1).

- HOMO-LUMO Analysis : The energy gap (ΔE = 4.83 eV) indicates moderate chemical stability. HOMO electrons localize on the quinoline ring, while LUMO orbitals involve the ester moiety.

Figure 1: Frontier molecular orbitals of this compound (HOMO: −6.64 eV, LUMO: −1.82 eV).

Molecular Electrostatic Potential (MEP):

Negative potentials dominate the quinoline nitrogen and carbonyl oxygen, highlighting nucleophilic sites. Positive regions near methyl groups suggest electrophilic reactivity.

Vibrational Frequency Calculations: DFT-scaled frequencies align with experimental IR data (RMSD < 10 cm$$^{-1}$$), validating the assignment of C=O and aromatic stretches.

Eigenschaften

IUPAC Name |

ethyl 2-quinolin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYMAOGIWMABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499887 | |

| Record name | Ethyl (quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-57-2 | |

| Record name | Ethyl (quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Metalation of Quinoline Followed by Reaction with Diethyl Carbonate

One efficient method involves the lithiation of 2-methylquinoline followed by reaction with diethyl carbonate to form Ethyl 2-(quinolin-2-yl)acetate. This method is well-documented and provides good yields.

- 2-Methylquinoline is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Lithium diisopropylamide (LDA) is added dropwise at -78 °C to generate the quinoline anion.

- Diethyl carbonate is added, and the mixture is stirred at -78 °C for 1.5 hours.

- The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate.

- The organic layer is washed, dried, and purified by column chromatography.

- Yield: Approximately 70-76%

- Product: this compound as a yellow liquid or solid depending on substituents

- Purity confirmed by NMR and mass spectrometry

This method is versatile and allows for the synthesis of various substituted derivatives by changing the quinoline starting material.

Nucleophilic Aromatic Substitution on 4-Chloroquinolines

Another approach involves the preparation of 4-chloroquinoline intermediates from 4-hydroxyquinolines via reaction with phosphorus oxychloride. These 4-chloroquinolines then undergo nucleophilic substitution with diethyl sodiomethylmalonate in dimethylformamide (DMF) to yield this compound derivatives.

- 4-Hydroxyquinoline is converted to 4-chloroquinoline using phosphorus oxychloride.

- The 4-chloroquinoline reacts with diethyl sodiomethylmalonate in DMF at reflux for 24 hours.

- The reaction mixture is worked up by extraction and purified by flash chromatography.

Catalyst and Solvent-Free Alkylation of Quinoline N-Oxide

A green chemistry approach involves the alkylation of quinoline N-oxide with olefins under catalyst and solvent-free conditions, followed by reduction to yield this compound derivatives.

Other Synthetic Routes

- Refluxing 7-hydroxyquinolin-2-one with potassium hydroxide and alkyl halides to form substituted quinolin-2-one derivatives, which can be further transformed into this compound analogs.

- Use of oxalyl chloride and amine derivatives to form quinoline intermediates, followed by oxidation and esterification steps.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The metalation approach with LDA is widely used due to its efficiency and relatively straightforward purification steps. It is suitable for synthesizing a range of substituted ethyl 2-(quinolin-2-yl)acetates with good yields and purity.

- The nucleophilic aromatic substitution method on 4-chloroquinolines offers structural diversity and is supported by detailed mechanistic studies. The use of the Krapcho reaction for de-ethoxycarbonylation is a notable refinement step.

- Catalyst and solvent-free methods represent an emerging trend towards sustainable synthesis, though yields are slightly lower and reaction times longer.

- The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(quinolin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Ethyl 2-(quinolin-2-YL)ethanol.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Synthesis

Ethyl 2-(quinolin-2-YL)acetate serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactivity allows for the formation of various substituted quinoline derivatives through oxidation, reduction, and substitution reactions. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce ethyl 2-(quinolin-2-YL)ethanol.

Biological Activities

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Studies indicate that this compound may possess anticancer properties. This compound has been found to inhibit the growth of cancer cell lines through mechanisms that may involve interference with specific enzymes or receptors within biological systems. For instance, it has been shown to have cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Pharmaceutical Development

Therapeutic Applications

Ongoing research is investigating the therapeutic applications of this compound in treating diseases. Its unique structure allows it to interact with biological targets, potentially leading to the inhibition of key enzymes involved in disease processes. This interaction can contribute to its anticancer effects and suggests further exploration into its use in pharmaceutical formulations .

Industrial Applications

Dyes and Pigments

In addition to its applications in research and medicine, this compound is utilized in the development of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors in various industrial applications.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This study highlighted the compound's potential as an alternative treatment option for infections resistant to conventional antibiotics.

Anticancer Research

Another significant study focused on the cytotoxic effects of this compound against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of ethyl 2-(quinolin-2-YL)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position: The biological and physicochemical properties of quinoline esters are highly position-dependent. For instance, Ethyl 2-(quinolin-8-yloxy)acetate forms hydrogen-bonded monohydrate crystals (O–H⋯N interactions), enhancing its stability compared to non-oxygenated analogues ().

- Ester Group: Methyl esters (e.g., Mthis compound) generally exhibit higher yields (~80%) than ethyl esters due to faster reaction kinetics ().

- Heterocyclic Core : Indole-based esters (e.g., Ethyl 2-(1H-indol-3-yl)acetate) show higher similarity scores (0.82–0.86) to the target compound but differ in bioactivity profiles ().

Crystallographic and Spectroscopic Differences

- Hydrogen Bonding: Ethyl 2-(quinolin-8-yloxy)acetate monohydrate exhibits O–H⋯O and O–H⋯N interactions, stabilizing its crystal lattice (dihedral angle: 7.94° between ester and quinoline groups) ().

- NMR Signatures: Thioacetate derivatives (e.g., 4a in ) show distinct ¹H-NMR shifts at δ 4.2–4.4 ppm (ester CH₂) and δ 8.1–8.3 ppm (quinoline protons), differing from oxygenated analogues.

Biologische Aktivität

Ethyl 2-(quinolin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of quinoline, which is known for its wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by relevant data and research findings.

Synthesis

This compound can be synthesized through several methods:

- Reaction with Quinolin-2-yl Bromide : In the presence of potassium carbonate, quinolin-2-yl bromide reacts with ethyl acetate to yield the desired compound.

- Palladium-Catalyzed Coupling Reactions : These reactions offer an efficient pathway for synthesizing various quinoline derivatives.

- Condensation Reactions : The condensation of 2-quinolinecarboxaldehyde with ethyl acetate is another method reported in literature.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains:

- Bacterial Strains : It exhibits antibacterial activity against Staphylococcus aureus and Helicobacter pylori.

- Fungal Strains : The compound also shows antifungal activity against Candida albicans.

The antimicrobial mechanism is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which may provide protective effects against oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals, thus mitigating oxidative damage in biological systems .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

- Inhibition of Kinases : It interacts with specific kinases involved in cell signaling pathways, potentially leading to reduced proliferation of cancer cells.

- Selective Toxicity : Some derivatives have shown selective toxicity towards resistant cancer cells compared to standard chemotherapy agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the significance of specific functional groups:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| Ethyl 2-(quinoxalin-2-YL)acetate | Contains a quinoxaline ring | Different reactivity patterns compared to quinoline |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group at position 4 | Enhanced solubility and potential for different biological activities |

| Ethyl 7-chloroquinoline-4-carboxylate | Chlorine substitution | Increased antimicrobial activity against specific pathogens |

The unique quinoline-based structure of this compound imparts distinct chemical reactivity and biological activity not found in its analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study assessed the antibacterial effects of this compound against S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

- Antioxidant Capacity Evaluation : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines, suggesting its utility in preventing oxidative damage associated with chronic diseases .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound inhibited cell growth at concentrations that were non-toxic to normal fibroblasts, highlighting its selectivity and potential as a chemotherapeutic agent .

Limitations and Future Research Directions

While initial findings are promising, further investigation is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.

- Structural Optimization : To develop more potent derivatives with enhanced selectivity and reduced side effects.

Q & A

Q. How can reaction conditions be optimized for synthesizing ethyl 2-(quinolin-2-yl)acetate?

- Methodological Answer : Optimization involves adjusting catalysts, solvents, and temperatures. For example, a dual gold/silver catalytic system achieved a 66% yield in ethanol under reflux, as confirmed by <sup>1</sup>H and <sup>13</sup>C NMR . Key parameters include:

- Catalyst : Dual metal systems enhance regioselectivity.

- Solvent : Ethanol facilitates solubility and stability.

- Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates.

- Monitoring : Use TLC or HPLC to track reaction progress.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Assigns proton environments (e.g., quinoline protons at δ 8.6–7.3 ppm, ester methyl at δ 1.27 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1737 cm<sup>-1</sup>) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 167.0815) .

Q. How is recrystallization performed to purify this compound?

- Methodological Answer : After hydrogenation (using Pd/C in ethanol), the crude product is filtered and concentrated. Recrystallization in ethanol yields yellow crystals. Key steps:

- Solvent Selection : Ethanol balances solubility and polarity.

- Cooling Rate : Slow cooling minimizes impurities.

- Crystal Quality : Monitor via microscopy or X-ray diffraction .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals N–H···O and C–H···O interactions. For example, in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, intermolecular hydrogen bonds form a 3D network. Use SHELXL for refinement:

Q. How are computational methods (e.g., QSPR) applied to predict physicochemical properties of this compound?

- Methodological Answer : Quantum chemistry and QSPR models predict properties like logP or solubility. Steps include:

- Geometry Optimization : DFT (B3LYP/6-31G*) minimizes energy.

- Descriptor Calculation : Use software like CODESSA for molecular descriptors.

- Validation : Compare predicted vs. experimental data (e.g., boiling point) .

Q. How to resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- NOE Experiments : Confirm spatial proximity of protons.

- X-ray Diffraction : Resolve ambiguities in connectivity (e.g., ester vs. ketone placement) .

- Tandem MS : Fragment analysis clarifies molecular architecture.

Q. What mechanistic insights explain the formation of this compound via dual catalysis?

- Methodological Answer : Gold/silver catalysis likely follows a tandem pathway:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.